molecular formula C19H20FNO4S B3010117 Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2309600-09-5

Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No.: B3010117
CAS No.: 2309600-09-5
M. Wt: 377.43
InChI Key: JNUZJRGCOLFAEU-UHFFFAOYSA-N
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Description

Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a synthetic organic compound that belongs to the class of thiazepane derivatives. This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The presence of the 2-fluorophenyl group and the benzyl ester moiety adds to its chemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves multiple steps:

  • Formation of the Thiazepane Ring: : The initial step often involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. This can be achieved through a nucleophilic substitution reaction where a halogenated precursor reacts with a thiol or thioamide under basic conditions.

  • Introduction of the 2-Fluorophenyl Group: : The 2-fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. This step requires a 2-fluorophenyl halide and a suitable organometallic reagent.

  • Esterification: : The carboxylate group is typically introduced through an esterification reaction. This involves reacting the carboxylic acid derivative of the thiazepane with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

  • Oxidation: : The final step involves the oxidation of the thiazepane ring to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiazepane ring can undergo further oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

  • Reduction: : The compound can be reduced to remove the 1,1-dioxide functionality, potentially reverting to the parent thiazepane structure.

  • Substitution: : The benzyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, nucleophiles like amines or alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Parent thiazepane structure

    Substitution: Various alkyl or aryl esters

Scientific Research Applications

Chemistry

In chemistry, Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between thiazepane derivatives and biological targets. Its fluorinated phenyl group may enhance binding affinity and specificity towards certain proteins or enzymes, making it a valuable tool in drug discovery and development.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. The thiazepane ring system is known for its biological activity, and the presence of the fluorophenyl group may improve pharmacokinetic properties such as metabolic stability and bioavailability.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties may offer advantages in specific industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The thiazepane ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Fluorophenyl)-1,4-thiazepane-4-carboxylate
  • Benzyl 1,4-thiazepane-4-carboxylate
  • 7-Phenyl-1,4-thiazepane-4-carboxylate

Uniqueness

Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is unique due to the presence of both the fluorophenyl group and the 1,1-dioxide functionality. These features may confer enhanced biological activity and improved pharmacokinetic properties compared to similar compounds. The fluorine atom can increase metabolic stability and binding affinity, while the 1,1-dioxide group may enhance solubility and reactivity.

This compound’s unique combination of structural features makes it a valuable candidate for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

benzyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4S/c20-17-9-5-4-8-16(17)18-10-11-21(12-13-26(18,23)24)19(22)25-14-15-6-2-1-3-7-15/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUZJRGCOLFAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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